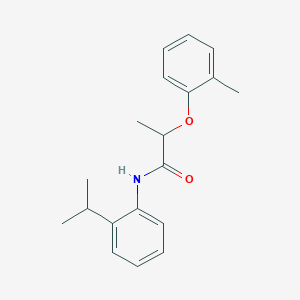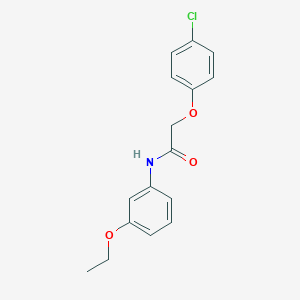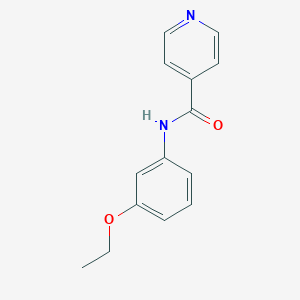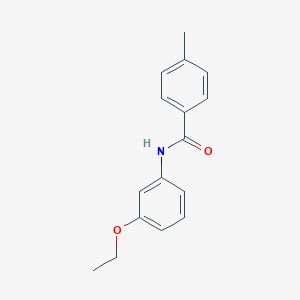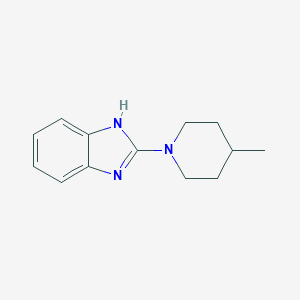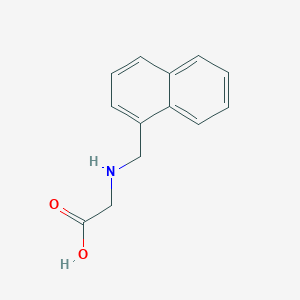
N-(naphthalen-1-ylmethyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(naphthalen-1-ylmethyl)glycine, also known as NBMG, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a glycine derivative that has been shown to possess neuroprotective and cognitive-enhancing properties.
Wissenschaftliche Forschungsanwendungen
N-(naphthalen-1-ylmethyl)glycine has been extensively studied for its potential therapeutic applications. It has been shown to possess neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to enhance cognitive function, making it a potential candidate for the treatment of cognitive disorders such as dementia and schizophrenia.
Wirkmechanismus
N-(naphthalen-1-ylmethyl)glycine's mechanism of action is not fully understood, but it is believed to act through the modulation of the glutamatergic system. It has been shown to enhance the activity of NMDA receptors, which are involved in learning and memory. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
N-(naphthalen-1-ylmethyl)glycine has been shown to have several biochemical and physiological effects. It has been shown to enhance synaptic plasticity, increase the number of dendritic spines, and increase the levels of neurotransmitters such as acetylcholine and dopamine. Additionally, it has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(naphthalen-1-ylmethyl)glycine in lab experiments is its ability to enhance cognitive function and protect against neurodegeneration. Additionally, it is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using N-(naphthalen-1-ylmethyl)glycine in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(naphthalen-1-ylmethyl)glycine. One area of research is the development of more efficient synthesis methods that can produce N-(naphthalen-1-ylmethyl)glycine in larger quantities. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential therapeutic applications. Finally, the development of more soluble forms of N-(naphthalen-1-ylmethyl)glycine could improve its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(naphthalen-1-ylmethyl)glycine involves the reaction of naphthalene-1-methylamine with glycine in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of N-(naphthalen-1-ylmethyl)glycine. The purity of the compound can be enhanced through recrystallization, and its structure can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
Produktname |
N-(naphthalen-1-ylmethyl)glycine |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
2-(naphthalen-1-ylmethylamino)acetic acid |
InChI |
InChI=1S/C13H13NO2/c15-13(16)9-14-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,14H,8-9H2,(H,15,16) |
InChI-Schlüssel |
SJMGAVPYTBYRIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267974.png)
![8-(2-chlorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267975.png)
![8,10-bis(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267979.png)
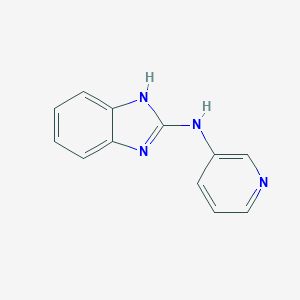
![N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide](/img/structure/B267987.png)
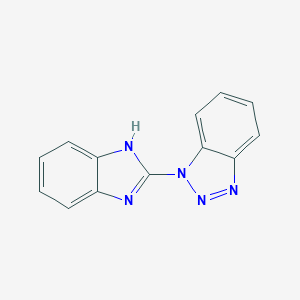
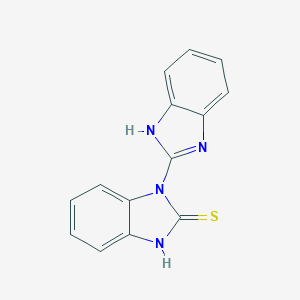
![({1-[2-(4-acetylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetic acid](/img/structure/B267993.png)
![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)
